molecular formula C14H18O3 B2877317 2,2-Dimethyl-6-(oxiran-2-ylmethoxy)-3,4-dihydrochromene CAS No. 2411304-25-9

2,2-Dimethyl-6-(oxiran-2-ylmethoxy)-3,4-dihydrochromene

Cat. No. B2877317
CAS RN: 2411304-25-9
M. Wt: 234.295
InChI Key: SLZLYCPJXNXZNI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-(oxiran-2-ylmethoxy)-3,4-dihydrochromene, also known as epoxycarbazomycin D, is a natural product that exhibits potent biological activity against various bacteria and fungi. This compound is synthesized from Streptomyces sp. and has been extensively studied for its potential as an antibiotic drug. In

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-(oxiran-2-ylmethoxy)-3,4-dihydrochromenemycin D involves the inhibition of bacterial RNA polymerase, which is essential for the transcription of genetic information in bacteria. By inhibiting this enzyme, 2,2-Dimethyl-6-(oxiran-2-ylmethoxy)-3,4-dihydrochromenemycin D prevents bacteria from synthesizing essential proteins and eventually leads to their death. This mechanism of action is similar to that of other antibiotics, but 2,2-Dimethyl-6-(oxiran-2-ylmethoxy)-3,4-dihydrochromenemycin D exhibits greater potency and specificity against certain bacterial strains.
Biochemical and Physiological Effects:
Epoxycarbazomycin D has been shown to exhibit potent antibacterial, antifungal, anti-inflammatory, and anti-tumor effects in vitro and in vivo. It also exhibits low toxicity and minimal side effects, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand the biochemical and physiological effects of 2,2-Dimethyl-6-(oxiran-2-ylmethoxy)-3,4-dihydrochromenemycin D and its potential as a drug.

Advantages and Limitations for Lab Experiments

Epoxycarbazomycin D has several advantages for lab experiments, including its potency, specificity, and low toxicity. However, its complex biosynthetic pathway and limited availability can make it difficult to study in large quantities. In addition, its mechanism of action is similar to that of other antibiotics, which can make it challenging to differentiate its effects from those of other drugs.

Future Directions

There are several future directions for the study of 2,2-Dimethyl-6-(oxiran-2-ylmethoxy)-3,4-dihydrochromenemycin D, including:
1. Further studies of its biosynthetic pathway and potential for genetic engineering to improve its production and potency.
2. Exploration of its potential as a therapeutic agent for various diseases, including bacterial infections, fungal infections, inflammation, and cancer.
3. Investigation of its mechanism of action and potential for synergistic effects with other antibiotics.
4. Development of new methods for the synthesis and purification of 2,2-Dimethyl-6-(oxiran-2-ylmethoxy)-3,4-dihydrochromenemycin D to improve its availability for research and potential as a drug.
Conclusion:
Epoxycarbazomycin D is a natural product with potent biological activity against various bacteria and fungi. Its complex biosynthetic pathway and unique mechanism of action make it an interesting candidate for further study as a therapeutic agent. Future research should focus on exploring its potential as a drug and developing new methods for its synthesis and purification.

Synthesis Methods

Epoxycarbazomycin D is synthesized from Streptomyces sp. through a complex biosynthetic pathway that involves several enzymes and intermediate compounds. The synthesis process starts with the production of a polyketide precursor, which is then modified by a series of enzymes to form the final product. The exact details of this biosynthetic pathway are still being studied, but researchers have identified several key enzymes and intermediates involved in the process.

Scientific Research Applications

Epoxycarbazomycin D has been extensively studied for its potential as an antibiotic drug. It exhibits potent activity against various bacteria and fungi, including drug-resistant strains. In addition, it has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Researchers have also studied the mechanism of action of 2,2-Dimethyl-6-(oxiran-2-ylmethoxy)-3,4-dihydrochromenemycin D to understand how it works at the molecular level.

properties

IUPAC Name

2,2-dimethyl-6-(oxiran-2-ylmethoxy)-3,4-dihydrochromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2)6-5-10-7-11(3-4-13(10)17-14)15-8-12-9-16-12/h3-4,7,12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZLYCPJXNXZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)OCC3CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-6-(oxiran-2-ylmethoxy)-3,4-dihydrochromene

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